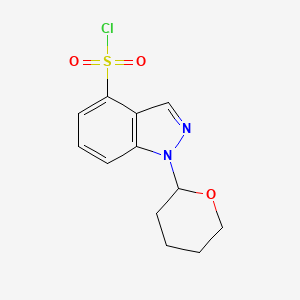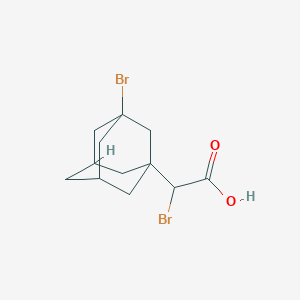
Bromo-(3-bromo-adamantan-1-yl)-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "Bromo-(3-bromo-adamantan-1-yl)-acetic acid" is a brominated derivative of adamantane, which is a cage-like, diamondoid hydrocarbon with the formula C10H16. Adamantane derivatives are known for their unique chemical and physical properties and have been widely studied for their potential applications in various fields, including medicine and materials science.
Synthesis Analysis
The synthesis of adamantane derivatives often involves bromination reactions, as seen in the synthesis of DOTA-mono-adamantan-1-ylamide, where N-(adamantan-1-yl) bromoacetamide is used as an intermediate . Similarly, the bromination of homoadamantane derivatives has been reported to provide an improved method for synthesizing bromomethyladamantane-3-carboxylic acid . These methods typically involve nucleophilic substitution reactions or electrophilic substitution reactions, as demonstrated in the synthesis of adamantylated salicylic acids .
Molecular Structure Analysis
The molecular structure of adamantane derivatives can be characterized using various spectroscopic techniques. For instance, the structure of 3-Bromo Phenyl Acetic acid (3BPAA) was optimized and studied using FTIR, FT-Raman, UV-Visible, and NMR spectroscopy, supported by density functional theory calculations . The molecular structure of 2-(3-Bromo-4-methoxyphenyl)acetic acid was determined, showing the orientation of substituents and the impact of the bromine atom as an electron-withdrawing group .
Chemical Reactions Analysis
Adamantane derivatives can undergo a variety of chemical reactions. The electrophilic substitution reactions of hydroxy- and bromoadamantanes with salicylic acid have been used to synthesize adamantylated salicylic acids . Additionally, the synthesis of esters of 2-((5-(adamantan-1-yl)-4-R-4H-1,2,4-triazole-3-yl)thio)acetic acids involves alkylation and etherification reactions, indicating the versatility of adamantane derivatives in chemical synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of adamantane derivatives are influenced by their molecular structure. The vibrational, electronic, and thermodynamic properties of 3BPAA were studied, revealing insights into its chemical softness, NLO behavior, and biological activities . The physical-chemical properties of 2-((5-(adamantan-1-yl)-4-R-4H-1,2,4-triazole-3-yl)thio)acetic acid esters were established, confirming the structure of the synthesized compounds using modern instrumental methods .
科学的研究の応用
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : The compound “3-bromoadamantan-1-yl isocyanate” has been used in the synthesis of N,N′-disubstituted ureas and bis-ureas . These compounds are promising as inhibitors of human soluble epoxide hydrolase (hsEH), which could have therapeutic effects in the treatment of disorders of cardiovascular and urinary excretion systems, as well as in the prevention of sugar diabetes .
- Methods of Application or Experimental Procedures : The compound was synthesized by the one-pot reaction of 3-bromoadamantane-1-carboxylic acid with an equimolar amount of diphenylphosphoryl azide (DPPA) in the presence of triethylamine (1 equiv) in toluene .
- Results or Outcomes : The synthesized compounds were obtained in yields ranging from 36% to 85%. The hydrolysis of 3-bromoadamant-1-yl isocyanate in the presence of a catalytic amount of DBU gave 60% of symmetrical N,N′-bis(3-bromoadamantan-1-yl)urea .
For example, adamantane derivatives with halogen atoms at the bridgehead positions could possess enhanced metabolic and thermal stabilities, as well as exhibit various types of biological activity . The 3-bromoadamantyl fragment has become a privileged structure for the preparation of M2 proton channel inhibitors that are potential antiviral agents with pronounced activity against H3N2 and H1N1 influenza viruses .
Additionally, N,N′-disubstituted ureas containing an adamantane moiety were shown to inhibit human soluble epoxide hydrolase (hsEH) . Inhibition of this enzyme exerts a therapeutic effect in the treatment of a number of socially significant disorders of cardiovascular and urinary excretion systems, as well as in the prevention of sugar diabetes .
For example, adamantane derivatives with halogen atoms at the bridgehead positions could possess enhanced metabolic and thermal stabilities, as well as exhibit various types of biological activity . The 3-bromoadamantyl fragment has become a privileged structure for the preparation of M2 proton channel inhibitors that are potential antiviral agents with pronounced activity against H3N2 and H1N1 influenza viruses .
Additionally, N,N′-disubstituted ureas containing an adamantane moiety were shown to inhibit human soluble epoxide hydrolase (hsEH) . Inhibition of this enzyme exerts a therapeutic effect in the treatment of a number socially significant disorders of cardiovascular and urinary excretion systems, as well as in the prevention of sugar diabetes .
Safety And Hazards
特性
IUPAC Name |
2-bromo-2-(3-bromo-1-adamantyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Br2O2/c13-9(10(15)16)11-2-7-1-8(3-11)5-12(14,4-7)6-11/h7-9H,1-6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGVWUJFDWNKFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)Br)C(C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Br2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bromo-(3-bromo-adamantan-1-yl)-acetic acid | |
CAS RN |
102516-42-7 |
Source


|
| Record name | ALPHA,3-DIBROMO-1-ADAMANTANEACETIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-(3-chlorophenyl)propan-1-one](/img/structure/B2509683.png)
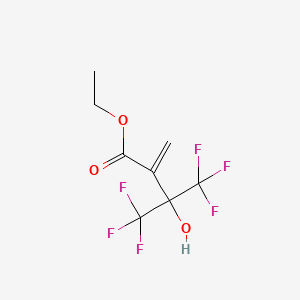
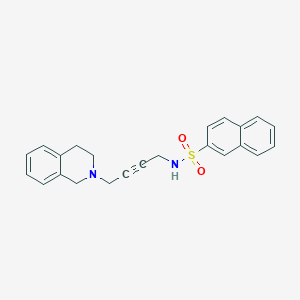
![2-[[11-(3,4-Dimethylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetonitrile](/img/structure/B2509687.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2509690.png)
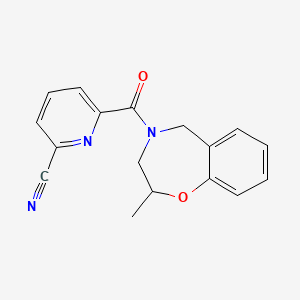

![5-{1-[(4-Fluorophenyl)acetyl]pyrrolidin-2-yl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2509696.png)
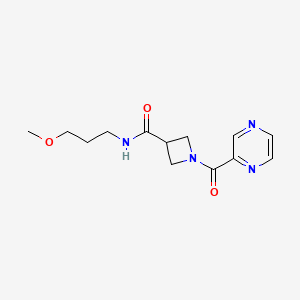
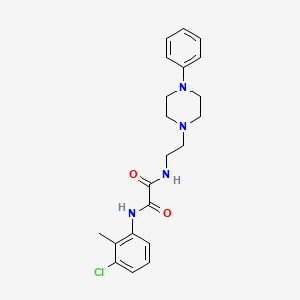
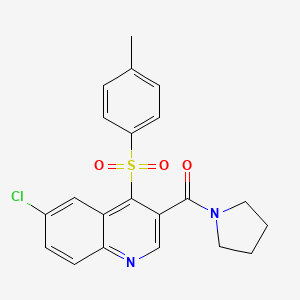
![[2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol;hydrochloride](/img/structure/B2509703.png)
![6-tert-butyl-3-[(5-chloro-2-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B2509704.png)
